3,5-Dibromo-1-(cyclopropylmethyl)pyrazole
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Overview
Description
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole is an organic compound with the molecular formula C7H8Br2N2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability in clean, dry environments but may be sensitive to light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole typically involves the bromination of 1-(cyclopropylmethyl)pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the type of nucleophile used in substitution reactions. For example, substitution with an amine would yield an aminopyrazole derivative .
Scientific Research Applications
3,5-Dibromo-1-(cyclopropylmethyl)pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
3,5-Dibromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less complex
Properties
IUPAC Name |
3,5-dibromo-1-(cyclopropylmethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDRUSNGLABNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593023-61-0 |
Source
|
Record name | 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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